5-fluoro-4-imino-3-methyl-1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydropyrimidin-2-one
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Overview
Description
5-Fluoro-4-imino-3-methyl-1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydropyrimidin-2-one is a chemical compound with the molecular formula C12H12FN3O3S
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, typically involving the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of a fluorinated pyrimidinone derivative with a methylbenzenesulfonyl chloride under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as amines or alcohols.
Substitution: Formation of substituted pyrimidinones or other derivatives.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and context.
Comparison with Similar Compounds
5-fluoro-4-imino-3-methyl-1-tosyl-3,4-dihydropyrimidin-2(1H)-one: Another closely related compound used in fungicidal compositions.
Uniqueness: 5-Fluoro-4-imino-3-methyl-1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydropyrimidin-2-one stands out due to its specific structural features and potential applications in various fields. Its unique combination of fluorine and methyl groups contributes to its distinct chemical properties and reactivity.
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Properties
CAS No. |
1616664-98-2 |
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Molecular Formula |
C12H12FN3O3S |
Molecular Weight |
297.31 g/mol |
IUPAC Name |
5-fluoro-4-imino-3-methyl-1-(4-methylphenyl)sulfonylpyrimidin-2-one |
InChI |
InChI=1S/C12H12FN3O3S/c1-8-3-5-9(6-4-8)20(18,19)16-7-10(13)11(14)15(2)12(16)17/h3-7,14H,1-2H3 |
InChI Key |
KVUHRPLZWABERU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C(=N)N(C2=O)C)F |
Purity |
95 |
Origin of Product |
United States |
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